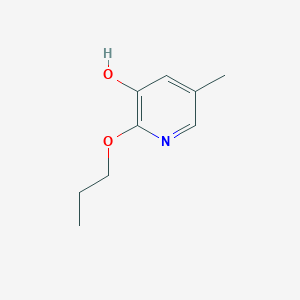

5-Methyl-2-propoxypyridin-3-OL

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-propoxypyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-3-4-12-9-8(11)5-7(2)6-10-9/h5-6,11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWBFWUVFXGWRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=N1)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methyl 2 Propoxypyridin 3 Ol and Analogous Pyridine Systems

Strategies for the Construction of the Pyridine (B92270) Core

The formation of the central pyridine ring is the foundational step in the synthesis of 5-Methyl-2-propoxypyridin-3-OL and its analogs. Various methods have been developed for this purpose, ranging from direct cyclization reactions to the modification of existing heterocyclic systems.

Direct Synthetic Approaches for this compound

Direct synthetic routes to this compound are not extensively documented in the literature. However, based on general principles of pyridine synthesis, a plausible approach would involve a multi-component reaction. Such a reaction could theoretically bring together simpler, readily available starting materials in a single step to construct the highly substituted pyridine ring with the desired functionalities.

One potential strategy is the Hantzsch pyridine synthesis or a variation thereof. This method typically involves the condensation of an aldehyde, a β-ketoester, and an enamine or ammonia. To achieve the specific substitution pattern of this compound, tailored starting materials would be required. For instance, a β-ketoester bearing a propoxy group and an aldehyde with a methyl group at the appropriate positions could be envisioned.

Another approach could be based on the Guareschi-Thorpe reaction, which involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound. By carefully selecting the substituents on the starting materials, one could potentially construct the desired 5-methyl-3-hydroxy-2-pyridone intermediate, which could then be converted to the target compound.

A summary of potential multi-component reaction strategies is presented in the table below:

| Reaction Name | Reactants | Potential for this compound Synthesis |

| Hantzsch Pyridine Synthesis | Aldehyde, β-Ketoester, Ammonia/Enamine | High, with appropriately substituted starting materials. |

| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-Dicarbonyl Compound | Moderate, could lead to a pyridone precursor. |

| Bohlmann–Rahtz Pyridine Synthesis | Enamine, α,β-Unsaturated Ketone | Moderate, depends on the availability of suitable precursors. |

| Kröhnke Pyridine Synthesis | Pyridinium Ylide, α,β-Unsaturated Carbonyl | Low, more suitable for other substitution patterns. |

Synthesis of Related Pyridinols and Pyridone Derivatives

The synthesis of pyridin-3-ols and 2-pyridones serves as a crucial stepping stone for obtaining the target molecule. These intermediates can be synthesized through various established methods.

One common method for the synthesis of substituted 2-pyridones is through the condensation of β-ketoamides with active methylene compounds. For example, the reaction of a β-ketoamide with malononitrile can lead to a highly functionalized 2-pyridone. The substituents on the final product are determined by the choice of the starting β-ketoamide.

Another versatile method is the ring transformation of other heterocyclic systems. For instance, isoxazoles can undergo ring expansion reactions to form pyridines. This approach offers a conceptually different pathway to highly substituted pyridine derivatives.

The following table summarizes some synthetic routes to pyridinol and pyridone derivatives:

| Product Type | Synthetic Method | Starting Materials | Key Features |

| 2-Pyridones | Condensation | β-Ketoamide, Malononitrile | Leads to highly functionalized products. |

| Pyridin-3-ols | Ring Expansion | Substituted Isoxazole | Provides access to complex substitution patterns. |

| 2-Pyridones | Cyclization | 1,3-Dicarbonyl, Cyanoacetamide | Guareschi-Thorpe synthesis. |

Formation of Pyrazole Derivatives as Related Heterocycles

While not directly on the synthetic pathway to this compound, the synthesis of pyrazole derivatives often involves similar precursors and reaction conditions, particularly in the context of multi-component reactions. The formation of pyrazoles typically involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. The versatility of this reaction allows for the synthesis of a wide array of substituted pyrazoles.

For example, a three-component reaction of a 1,3-dicarbonyl compound, an aldehyde, and a hydrazine can lead to the formation of tetrasubstituted pyrazoles. These reactions often proceed with high atom economy and can be catalyzed by various acids or bases. The study of these related heterocyclic systems can provide valuable insights into the reaction mechanisms and optimization of conditions for pyridine synthesis.

Functionalization and Alkylation Reactions on Pyridine Rings

Once the pyridine core is constructed, subsequent functionalization is often necessary to introduce the desired substituents at specific positions. For this compound, this involves the introduction of a propoxy group at the 2-position and a methyl group at the 5-position.

Introduction of Alkoxy Moieties (e.g., Propoxy Group) onto the Pyridine Nucleus

The introduction of an alkoxy group, such as a propoxy group, onto the pyridine ring can be achieved through nucleophilic aromatic substitution (SNAr) reactions. A common strategy involves the reaction of a halopyridine, typically a 2-chloropyridine or 2-bromopyridine, with an alkoxide. In the context of synthesizing this compound, a 2-halo-5-methylpyridin-3-ol precursor would be reacted with sodium propoxide.

The efficiency of this reaction can be influenced by the nature of the halogen, the solvent, and the presence of activating or deactivating groups on the pyridine ring. The hydroxyl group at the 3-position would likely need to be protected during this step to prevent unwanted side reactions.

An alternative approach is the O-alkylation of a pyridone. 2-Pyridones exist in tautomeric equilibrium with 2-hydroxypyridines. Under appropriate conditions, the oxygen atom can be selectively alkylated. For instance, reacting a 5-methyl-3-hydroxy-2-pyridone with a propylating agent in the presence of a suitable base could yield the desired 2-propoxy derivative. Recent studies have shown that regioselective O-alkylation of 2-pyridones can be achieved with high selectivity using TfOH-catalyzed carbenoid insertion nih.gov.

The table below outlines common methods for introducing alkoxy groups:

| Method | Substrate | Reagent | Key Considerations |

| Nucleophilic Aromatic Substitution | 2-Halopyridine | Sodium Propoxide | Requires a suitable leaving group; may require protection of other functional groups. |

| O-Alkylation | 2-Pyridone | Propyl Halide, Base | Tautomerism can lead to N-alkylation as a side product; regioselectivity is crucial. |

| Mitsunobu Reaction | Hydroxypyridine | Propanol, DEAD, PPh3 | Mild conditions; suitable for sensitive substrates. |

Regioselective Methylation of Pyridine Scaffolds

The introduction of a methyl group at a specific position on the pyridine ring is a critical step. If the pyridine core is not constructed with the methyl group already in place, a regioselective methylation reaction is required.

Direct C-H methylation of pyridines can be challenging due to the electron-deficient nature of the ring. However, several methods have been developed. For instance, radical methylation reactions using a methyl radical source can be employed, although these may lack regioselectivity.

A more controlled approach involves the use of organometallic reagents. For example, a lithiated pyridine derivative can be reacted with a methylating agent like methyl iodide. The position of lithiation can be directed by existing functional groups on the ring.

Alternatively, a pre-functionalized pyridine, such as a halopyridine, can be used in a cross-coupling reaction. For example, a 5-bromopyridine derivative could undergo a Suzuki or Stille coupling with a methyl-containing organometallic reagent to introduce the methyl group at the desired position.

Halogenation of Pyridine Derivatives

Halogenated pyridines are fundamental building blocks in the synthesis of a wide array of functional molecules, including pharmaceuticals and agrochemicals. However, the direct halogenation of the pyridine ring is often challenging. Unlike electron-rich aromatic systems, the electron-deficient pyridine nucleus is resistant to standard electrophilic aromatic substitution (EAS), frequently requiring harsh conditions such as high temperatures and the use of strong Lewis or Brønsted acids. seplite.com These methods can lead to mixtures of regioisomers and may not be compatible with sensitive functional groups. seplite.com

To overcome these limitations, several advanced strategies have been developed to achieve regioselective halogenation.

N-Oxide Activation: One common approach involves the initial formation of a pyridine N-oxide. This modification activates the ring, particularly at the 2- and 4-positions, facilitating subsequent halogenation.

Metalation-Halogenation: Directed ortho-metalation followed by trapping with a halogen source is another powerful technique. This method often requires a directing group to achieve high regioselectivity, particularly for accessing the 3-position. seplite.com

Ring-Opening/Ring-Closing Strategy: A novel approach involves a "one-pot" protocol where the pyridine ring is temporarily opened to form acyclic "Zincke imine" intermediates. seplite.com These intermediates, behaving like polarized alkenes, readily undergo regioselective halogenation under mild conditions before the ring is closed to yield the 3-halopyridine. seplite.comnih.gov This method has been successfully applied to the late-stage halogenation of complex pharmaceutical compounds. seplite.comnih.gov

Phosphine Reagents: Custom-designed heterocyclic phosphines have been used to functionalize the 4-position of pyridines. The phosphine is installed as a phosphonium salt and is subsequently displaced by a halide nucleophile, offering a viable route for the halogenation of a broad range of unactivated pyridines. google.com

The table below summarizes various approaches to pyridine halogenation.

| Methodology | Target Position(s) | Key Features | Conditions |

| Electrophilic Aromatic Substitution (EAS) | Primarily 3-position | Often requires harsh conditions; may produce isomeric mixtures. seplite.com | High temperature, strong acids. seplite.com |

| Pyridine N-Oxide Halogenation | 2- and 4-positions | Activates the pyridine ring towards electrophilic attack. | Varies, often uses POCl₃, SO₂Cl₂. |

| Zincke Imine Intermediates | 3-position | Ring-opening/closing strategy; mild conditions, high regioselectivity. seplite.comnih.gov | Mild, often one-pot. seplite.com |

| Designed Phosphine Reagents | 4-position | Two-step process via phosphonium salt intermediate. google.com | Viable for late-stage functionalization. google.com |

| Metalation-Halogenation | Varies (often 3-position) | Requires a directing group for reliable regiocontrol. seplite.com | Strong bases (e.g., LDA), halogen source. |

Methodological Advancements in Pyridine Synthesis

Recent decades have witnessed significant progress in the synthesis of pyridine rings and their subsequent functionalization, moving beyond classical condensation reactions like the Hantzsch synthesis. pharmaguideline.comorganic-chemistry.org

Transition-metal catalysis has become an indispensable tool for the direct C–H functionalization of pyridine rings, offering an atom-economical alternative to traditional methods that require pre-functionalized substrates. nih.govchemicalforums.com Catalysts based on palladium, copper, rhodium, and other metals enable a variety of transformations, including alkylation, arylation, and alkenylation. nih.govchemicalforums.com

For instance, palladium-catalyzed C2-olefination of pyridines has been achieved using Pd(OAc)₂. The proposed mechanism involves the coordination of the palladium(II) catalyst to the pyridine nitrogen, which facilitates C–H cleavage at the C2 position. nih.govchemicalforums.com Subsequent insertion of an alkene and β-hydride elimination yield the functionalized product. nih.govchemicalforums.com Similarly, copper-catalyzed C–H arylation of pyridine N-oxides with arylboronic esters provides a practical route to 2-arylpyridines. nih.gov

Photochemical and organocatalytic methods are also emerging as powerful strategies. A novel approach utilizes a dithiophosphoric acid that performs three catalytic roles: as a Brønsted acid to protonate the pyridine, a single-electron transfer (SET) reductant to form a pyridinyl radical, and a hydrogen atom abstractor. acs.orgstackexchange.com This process allows for the coupling of pyridines with radicals, offering distinct regioselectivity compared to classical Minisci reactions. acs.orgstackexchange.com

Phase Transfer Catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases (e.g., a water-insoluble organic substrate and a water-soluble inorganic reagent). helixchrom.com The catalyst, typically a quaternary ammonium or phosphonium salt, transports one of the reactants across the phase boundary, enabling the reaction to proceed under mild conditions. organic-chemistry.orghelixchrom.com

This methodology enhances reaction rates, improves yields, and simplifies operational procedures. organic-chemistry.org In the context of pyridine synthesis, PTC can be applied to various reactions, including alkylation, esterification, and the formation of heterocyclic rings like imidazopyridines from α-(aminomethyl)pyridines. pharmaguideline.com The use of PTC provides a practical advantage by avoiding the need for anhydrous solvents or expensive reagents. organic-chemistry.org

One-pot syntheses, where multiple reaction steps are conducted in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. Several one-pot methods for constructing the pyridine scaffold have been developed.

A notable example is the modification of the Bohlmann-Rahtz pyridine synthesis, which allows for a three-component cyclocondensation of a 1,3-dicarbonyl compound, an alkynone, and ammonium acetate. researchgate.net This process proceeds under mild, acid-free conditions with excellent regioselectivity to produce polysubstituted pyridines in high yields. researchgate.net Another approach involves a base-promoted formal [2+2+1+1] cyclocondensation of three alkyne molecules with a benzamide, where the benzamide serves only as the nitrogen source. bendola.com

Multicomponent reactions (MCRs) are particularly powerful one-pot strategies. For instance, a four-component reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone derivative, and ammonium acetate under microwave irradiation provides a rapid and high-yielding route to novel pyridine derivatives. wikipedia.org These strategies provide rapid access to complex and highly substituted pyridine libraries. acs.org

Reaction Monitoring and Purification Strategies in the Synthesis of this compound and Related Compounds

The successful synthesis of substituted pyridines relies on careful monitoring of the reaction progress and effective purification of the final product.

Reaction Monitoring: The progress of synthetic reactions is typically monitored using chromatographic techniques. Thin-layer chromatography (TLC) is a common, rapid method for qualitative analysis, allowing chemists to track the consumption of starting materials and the formation of products. For more quantitative and precise monitoring, High-Performance Liquid Chromatography (HPLC) is often employed. nih.gov In some cases, mass spectrometry can be used to directly monitor reaction intermediates and products in real-time. wikipedia.org

Purification Strategies: After the reaction is complete, the target compound must be isolated from byproducts, unreacted starting materials, and catalysts. The choice of purification method depends on the physical and chemical properties of the pyridine derivative.

Extraction and Crystallization: Standard workup procedures often involve liquid-liquid extraction to separate the product from inorganic salts and other water-soluble impurities. Crystallization or recrystallization is a powerful technique for purifying solid compounds, often yielding material of very high purity.

Distillation: For liquid pyridines, fractional distillation can be an effective purification method, especially when combined with prior drying over agents like KOH or CaO. lookchem.com

Chromatography: Column chromatography is one of the most versatile purification techniques. Silica gel is commonly used for normal-phase flash chromatography to separate compounds based on polarity. mdpi.comnih.gov For more challenging separations, including those involving ionic or highly polar pyridine derivatives, specialized techniques such as reversed-phase chromatography or ion-exchange chromatography may be necessary. chemicalforums.com Advanced methods like pH-zone-refining counter-current chromatography have also been successfully used to separate and purify novel pyridine derivatives from complex synthetic mixtures. nih.gov Gas chromatography (GC) is another effective method for separating complex mixtures of volatile substituted pyridines. nih.gov

Structural Characterization: Once purified, the identity and purity of the compound are confirmed using a suite of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is paramount for elucidating the molecular structure. nih.govwikipedia.org Mass spectrometry (MS) confirms the molecular weight, and infrared (IR) spectroscopy identifies characteristic functional groups. nih.govresearchgate.net For crystalline compounds, single-crystal X-ray diffraction provides unambiguous structural confirmation. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 5 Methyl 2 Propoxypyridin 3 Ol

Electrophilic and Nucleophilic Aromatic Substitution Reactions on Pyridine (B92270) Ring Systems

The pyridine ring in 5-Methyl-2-propoxypyridin-3-OL is inherently electron-deficient due to the electronegativity of the nitrogen atom, which generally makes it less susceptible to electrophilic aromatic substitution (SEAr) than benzene. firsthope.co.in However, the substituents on the ring significantly modulate its reactivity. The hydroxyl and propoxy groups are electron-donating through resonance, increasing the electron density of the ring and activating it towards electrophiles. Conversely, the nitrogen atom's electron-withdrawing inductive effect deactivates the ring. firsthope.co.in

Electrophilic substitution on 3-hydroxypyridine (B118123) derivatives typically occurs at the 2- and 6-positions, which are activated by the hydroxyl group. dur.ac.ukiust.ac.ir In the case of this compound, the 2-position is already substituted. The directing effects of the hydroxyl, propoxy, and methyl groups would collectively influence the position of electrophilic attack. The hydroxyl group strongly directs ortho and para, the propoxy group also directs ortho and para, and the methyl group weakly directs ortho and para. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the strongly activating hydroxyl group.

| Position | Activating/Deactivating Groups | Predicted Reactivity toward Electrophiles |

| 4 | Ortho to -OH, Meta to -OCH2CH2CH3, Meta to -CH3 | Activated |

| 6 | Ortho to -OH, Para to -CH3, Meta to -OCH2CH2CH3 | Highly Activated |

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions 2, 4, and 6. firsthope.co.in This reactivity is enhanced by the presence of electron-withdrawing groups. While the hydroxyl, propoxy, and methyl groups are electron-donating, the inherent properties of the pyridine ring still allow for nucleophilic attack, especially if a good leaving group is present. For SNAr to occur on the unsubstituted ring of this compound, a hydride ion would have to be displaced, which is generally unfavorable. However, should a leaving group be introduced at the 2-, 4-, or 6-positions, nucleophilic substitution would be a viable reaction pathway.

Reactivity Involving the Hydroxyl Group (e.g., O-Alkylation, Esterification)

The hydroxyl group at the 3-position is a key site of reactivity in this compound, readily participating in reactions such as O-alkylation and esterification.

O-Alkylation: The hydroxyl group can be alkylated to form an ether linkage. This reaction typically proceeds by deprotonation of the hydroxyl group with a base to form a more nucleophilic alkoxide, which then reacts with an alkyl halide or another suitable electrophile. The O-alkylation of 3-hydroxypyridines has been demonstrated using various alkylating agents in the presence of a base. tandfonline.comresearchgate.net For instance, reaction with epoxides in the presence of Lewis acids can also lead to O-alkylation. tandfonline.comresearchgate.net

Esterification: The hydroxyl group can react with carboxylic acids, acyl chlorides, or acid anhydrides to form esters. innospk.com This transformation is often catalyzed by an acid or a base. The esterification of 3-hydroxypyridine derivatives is a common reaction, highlighting the nucleophilic character of the hydroxyl group. innospk.com

Reactivity of the Propoxy Moiety (e.g., Cleavage, Functionalization)

The 2-propoxy group, an ether linkage, is generally stable but can be cleaved under specific conditions. Ether cleavage typically requires strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgchemistrysteps.commasterorganicchemistry.com The reaction mechanism involves protonation of the ether oxygen, making it a good leaving group (propanol). masterorganicchemistry.com A nucleophile, such as a halide ion, then attacks the carbon atom of the propoxy group. masterorganicchemistry.com

The cleavage of the aryl-oxygen bond is more difficult than the alkyl-oxygen bond. Therefore, the reaction of this compound with a strong acid would be expected to yield 2,3-dihydroxy-5-methylpyridine and a propyl halide. libretexts.org

Tautomerism in this compound: Pyridinol-Pyridone Equilibrium

An important characteristic of 3-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone forms. youtube.comwuxibiology.com In the case of this compound, it can exist in equilibrium with 5-Methyl-2-propoxy-3(2H)-pyridone. This equilibrium involves the migration of the hydrogen atom from the hydroxyl group to the ring nitrogen atom.

The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of other substituents on the ring. rsc.org In aqueous solutions, the zwitterionic pyridone form of 3-hydroxypyridine can be significantly stabilized. rsc.org This tautomerism is crucial as the two forms exhibit different chemical and physical properties, including aromaticity and reactivity. The pyridinol form is aromatic, while the pyridone form has a non-aromatic diene-like character. wuxibiology.com

Exploration of Reaction Pathways and Intermediate Species Formation

The reactions of this compound are expected to proceed through various well-established intermediates.

Electrophilic Aromatic Substitution: These reactions would proceed through a positively charged intermediate known as a Wheland complex or arenium ion. The stability of this intermediate is influenced by the ability of the substituents to delocalize the positive charge. The electron-donating hydroxyl and propoxy groups would stabilize this intermediate, facilitating the reaction.

Nucleophilic Aromatic Substitution: In the presence of a suitable leaving group, SNAr reactions would involve the formation of a negatively charged Meisenheimer-type intermediate. nih.gov The electron-withdrawing nitrogen atom in the pyridine ring helps to stabilize this anionic intermediate.

Ether Cleavage: The acid-catalyzed cleavage of the propoxy group proceeds through an oxonium ion intermediate, formed by the protonation of the ether oxygen. This is followed by a nucleophilic attack (SN1 or SN2) on the propyl group. wikipedia.org

Derivatization and Structural Modification of 5 Methyl 2 Propoxypyridin 3 Ol

Synthesis of Novel Pyridine (B92270) Derivatives from 5-Methyl-2-propoxypyridin-3-OL

The synthesis of novel pyridine derivatives from this compound has not been documented. However, the inherent reactivity of the pyridine core and its substituents suggests several avenues for exploration.

The hydroxyl group at the 3-position of this compound offers a prime handle for functionalization. One of the most versatile transformations for such a group is its conversion to a boronic acid or its corresponding ester. Generally, this can be achieved by first converting the hydroxyl group into a better leaving group, such as a triflate, followed by a palladium-catalyzed borylation reaction with a boronating agent like bis(pinacolato)diboron. While this is a common strategy for aryl and heteroaryl alcohols, no specific examples involving this compound have been reported.

A hypothetical reaction scheme is presented below:

| Reactant | Reagents | Product |

| This compound | 1. Triflic anhydride, pyridine 2. Bis(pinacolato)diboron, Pd catalyst, ligand, base | 5-Methyl-2-propoxypyridin-3-ylboronic acid pinacol ester |

This table represents a potential synthetic route and is not based on published experimental data.

The 2-propoxy and 5-methyl groups on the pyridine ring are also potential sites for modification, although these would likely require more forcing conditions. The propoxy group could potentially be cleaved to reveal the corresponding 2-hydroxypyridine, which exists in equilibrium with its pyridone tautomer. This would open up different avenues for derivatization, such as N-alkylation. The methyl group at the 5-position could undergo radical halogenation or oxidation to an aldehyde or carboxylic acid, providing further points for chemical elaboration. However, no such modifications have been described for this compound in the literature.

Formation of Condensed Pyridine Systems Utilizing this compound or its Analogs as Precursors

The construction of fused heterocyclic systems is a cornerstone of medicinal and materials chemistry. Substituted pyridines are often used as building blocks for the synthesis of bicyclic and polycyclic aromatic compounds. For instance, a di-functionalized derivative of this compound, perhaps with the introduction of an amino or halo group at the 4- or 6-position, could serve as a precursor for the synthesis of condensed systems like pyrido[3,2-b] nih.govorganic-chemistry.orgoxazines or other related heterocycles. To date, no studies have been published that utilize this compound for the formation of such condensed pyridine systems.

Generation of Pyridine-Based Ligands and Scaffolds for Coordination Chemistry

Pyridine and its derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. nih.gov The nitrogen atom of the pyridine ring and the oxygen atom of the 3-hydroxyl group in this compound could potentially act as a bidentate chelating ligand. Further functionalization, for example, by introducing another coordinating group, could lead to tridentate or polydentate ligands with tailored electronic and steric properties for specific applications in catalysis or materials science. The synthesis of coordination compounds with ligands derived from substituted pyridines is a common practice. However, the use of this compound as a ligand or as a scaffold for the synthesis of more complex ligands has not been reported.

Spectroscopic and Advanced Analytical Characterization of 5 Methyl 2 Propoxypyridin 3 Ol

Vibrational Spectroscopy Studies (FT-IR, Raman Spectroscopy)

FT-IR Spectroscopy: The FT-IR spectrum of 5-Methyl-2-propoxypyridin-3-ol is expected to exhibit a series of characteristic absorption bands corresponding to its distinct functional moieties. A broad absorption band is anticipated in the region of 3400-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The aromatic C-H stretching vibrations of the pyridine (B92270) ring are predicted to appear in the 3100-3000 cm⁻¹ region. pw.edu.plvscht.cz The aliphatic C-H stretching vibrations from the propoxy and methyl groups are expected to be observed between 3000 and 2850 cm⁻¹.

The C=C and C=N stretching vibrations within the pyridine ring are likely to produce a set of characteristic bands in the 1600-1400 cm⁻¹ range. pw.edu.pl The in-plane bending of the O-H group may be found around 1440-1395 cm⁻¹ and the C-O stretching of the hydroxyl group is anticipated between 1260 and 1000 cm⁻¹. Furthermore, the C-O-C stretching of the propoxy ether linkage is expected to give rise to a strong band in the 1275-1000 cm⁻¹ region.

Raman Spectroscopy: Complementing the FT-IR data, the Raman spectrum of this compound would offer valuable information, particularly for the non-polar bonds and the symmetric vibrations of the molecule. The aromatic ring vibrations of the pyridine core are expected to produce strong and sharp signals. acs.orgcdnsciencepub.comchemicalbook.comaps.orgresearchgate.net Specifically, the ring breathing modes, which are characteristic of the pyridine structure, would be prominent. researchgate.netresearchgate.net The symmetric C-H stretching of the methyl and propoxy groups, as well as the C-C skeletal vibrations, would also be observable. Due to the molecule's expected lack of high symmetry, many vibrations will likely be active in both FT-IR and Raman spectroscopy.

| Functional Group | Expected FT-IR Absorption (cm⁻¹) | Vibrational Mode |

| O-H | 3400-3200 (broad) | Stretching |

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H | 3000-2850 | Stretching |

| C=C, C=N (Pyridine ring) | 1600-1400 | Stretching |

| O-H | 1440-1395 | In-plane bending |

| C-O (hydroxyl) | 1260-1000 | Stretching |

| C-O-C (ether) | 1275-1000 (strong) | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would provide detailed information about the number, connectivity, and chemical environment of the protons. The proton of the hydroxyl group (-OH) is expected to appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The aromatic protons on the pyridine ring would likely resonate in the downfield region, typically between δ 6.5 and 8.5 ppm. oregonstate.educhemistrysteps.comcompoundchem.comlibretexts.org The methyl group attached to the pyridine ring would produce a singlet at approximately δ 2.2-2.5 ppm.

The propoxy group would exhibit a characteristic set of signals. The two protons of the -OCH₂- group are expected to appear as a triplet around δ 3.5-4.5 ppm. oregonstate.edu The two protons of the central -CH₂- group would likely be observed as a multiplet (sextet) in the range of δ 1.6-1.9 ppm. The three protons of the terminal -CH₃ group of the propoxy chain would appear as a triplet at approximately δ 0.9-1.1 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will reveal the number of distinct carbon environments in the molecule. The carbon atoms of the pyridine ring are expected to have chemical shifts in the aromatic region, from approximately δ 110 to 160 ppm. acs.orgmdpi.comchemrxiv.orgresearchgate.nettestbook.com The carbon bearing the hydroxyl group (C-3) and the carbon attached to the propoxy group (C-2) would be significantly influenced by the electronegative oxygen atoms. The methyl group carbon attached to the ring is anticipated to have a chemical shift in the range of δ 15-25 ppm.

For the propoxy group, the -OCH₂- carbon would be the most downfield of the aliphatic carbons, likely in the δ 60-70 ppm region. The central -CH₂- carbon would be expected around δ 20-30 ppm, and the terminal -CH₃ carbon would be the most upfield, at approximately δ 10-15 ppm.

| Proton Type | Expected ¹H NMR Chemical Shift (δ, ppm) | Multiplicity |

| -OH | Variable | Broad Singlet |

| Aromatic-H | 6.5-8.5 | Multiplet |

| Ring-CH₃ | 2.2-2.5 | Singlet |

| -OCH₂- | 3.5-4.5 | Triplet |

| -CH₂- | 1.6-1.9 | Sextet |

| -CH₂CH₃ | 0.9-1.1 | Triplet |

| Carbon Type | Expected ¹³C NMR Chemical Shift (δ, ppm) |

| Pyridine Ring Carbons | 110-160 |

| Ring-CH₃ | 15-25 |

| -OCH₂- | 60-70 |

| -CH₂- | 20-30 |

| -CH₂CH₃ | 10-15 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (LC-MS/MS, ESI-MS, GC-MS)

Mass spectrometry (MS) is essential for determining the molecular weight and for gaining structural information through the analysis of fragmentation patterns.

LC-MS/MS and ESI-MS: In Electrospray Ionization (ESI) mass spectrometry, this compound is expected to be readily ionized, likely forming a protonated molecule [M+H]⁺ in positive ion mode. High-resolution mass spectrometry would allow for the determination of the exact mass and elemental composition. Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would induce fragmentation, providing valuable structural data. A prominent fragmentation pathway for aromatic ethers involves cleavage of the alkyl chain. blogspot.comwhitman.eduscribd.commiamioh.eduwhitman.edu Loss of the propoxy group as a neutral propene molecule via a McLafferty-type rearrangement is a plausible fragmentation pathway. Cleavage of the ether bond could also lead to the loss of a propyl radical.

GC-MS: If the compound is sufficiently volatile and thermally stable, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) can be utilized. The molecular ion peak (M⁺) in the EI spectrum of an ether may be weak. blogspot.comwhitman.edu A common fragmentation pattern for ethers is α-cleavage, which in this case would involve the cleavage of the C-C bond next to the oxygen of the propoxy group. libretexts.org Aromatic ethers can also fragment at the bond beta to the aromatic ring. blogspot.comwhitman.eduwhitman.edu

| Ion | Description | Expected Fragmentation Pathway |

| [M+H]⁺ | Protonated molecule | ESI-MS |

| [M-C₃H₆]⁺ | Loss of propene | McLafferty rearrangement |

| [M-C₃H₇]⁺ | Loss of propyl radical | Ether bond cleavage |

| M⁺ | Molecular ion | GC-MS (EI) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted pyridine ring. Pyridine itself exhibits absorption bands corresponding to π → π* and n → π* transitions. researchgate.net The presence of the hydroxyl, methyl, and propoxy substituents will cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. Specifically, the hydroxyl group, acting as an auxochrome, is expected to significantly influence the position of the absorption bands. The spectrum of 3-hydroxypyridine (B118123), for example, shows distinct absorption characteristics that are pH-dependent due to the different ionic species present. researchgate.netnih.gov It is anticipated that this compound will exhibit strong absorption in the UV region, likely with maxima between 200 and 400 nm. The exact position and intensity of these bands will be influenced by the solvent polarity.

Lack of Publicly Available Research Precludes a Detailed Computational Analysis of this compound

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the publicly available research on the chemical compound this compound. Specifically, there is no retrievable data from dedicated computational chemistry studies, such as Quantum Chemical Studies, theoretical spectroscopic parameter prediction, analysis of molecular interactions, conformational analysis, or molecular dynamics simulations directly pertaining to this molecule.

As a result, it is not possible to provide a detailed, evidence-based article on the computational and theoretical modeling of this compound that adheres to the requested scientific rigor and specific structural outline. The creation of such an article, complete with data tables and in-depth research findings, is contingent upon the existence of peer-reviewed and published studies.

Attempts to locate information on the following specific topics for this compound yielded no results:

Computational Chemistry and Theoretical Modeling of 5 Methyl 2 Propoxypyridin 3 Ol

Molecular Dynamics Simulations of Pyridinol Systems: While general simulation studies on pyridinol systems may exist, no molecular dynamics simulations specifically investigating the behavior of 5-Methyl-2-propoxypyridin-3-OL in any environment have been documented.

Without primary research data, any discussion on these topics would be purely speculative and would not meet the required standards of a scientifically accurate and authoritative article. Further research and publication by the scientific community are necessary before a comprehensive computational profile of this compound can be compiled.

Advanced Applications of 5 Methyl 2 Propoxypyridin 3 Ol in Chemical Science

Role as a Key Synthetic Building Block in Complex Molecule Construction

There is no available information on the use of 5-Methyl-2-propoxypyridin-3-OL as a key synthetic building block in the construction of complex molecules.

Applications in Supramolecular Chemistry and Self-Assembly

No research could be found detailing the applications of this compound in the field of supramolecular chemistry or self-assembly.

Design of Host-Guest Systems Involving Pyridine (B92270) Moieties

There are no published studies on the design of host-guest systems that specifically involve this compound.

Principles of Self-Organization in Pyridine-Based Architectures

The principles of self-organization for architectures based on this compound have not been described in the scientific literature.

Integration into Functional Materials (e.g., Polymers, Catalysts)

Information regarding the integration of this compound into functional materials such as polymers or catalysts is not available.

Precursor for Pharmacologically Relevant Scaffolds

There is no documented synthetic utility of this compound as a precursor for pharmacologically relevant scaffolds in drug discovery.

Emerging Research Frontiers and Future Perspectives for 5 Methyl 2 Propoxypyridin 3 Ol

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 5-Methyl-2-propoxypyridin-3-OL will prioritize the development of novel and sustainable synthetic methodologies. Traditional synthetic pathways often involve multiple steps, the use of hazardous reagents, and the generation of significant waste. Future research will aim to overcome these limitations by exploring greener alternatives that enhance efficiency and minimize environmental impact.

Key areas of focus will include:

Catalytic Systems: The use of selective catalytic reagents is superior to stoichiometric reagents. yale.edu Research will likely concentrate on developing novel catalysts, such as transition metal complexes or biocatalysts (enzymes), to facilitate the synthesis with higher atom economy and reduced energy consumption. yale.eduacs.org

Renewable Feedstocks: A fundamental principle of green chemistry is the use of renewable raw materials instead of depleting fossil fuels. acs.org Future synthetic routes for this compound could originate from bio-based starting materials, contributing to a more sustainable chemical industry.

Process Intensification: Techniques like flow chemistry and microwave-assisted synthesis will be explored to shorten reaction times, improve yields, and enhance safety. These methods often allow for better control over reaction parameters, leading to cleaner reactions and easier purification.

Reduction of Derivatives: Unnecessary derivatization steps, such as the use of blocking or protecting groups, should be minimized or avoided as they require additional reagents and generate waste. acs.orgsigmaaldrich.com Future synthetic designs will aim for more direct and streamlined pathways to the target molecule.

| Synthetic Strategy | Key Advantages | Potential for this compound |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Enzymatic reactions could be employed for specific steps in the synthesis, such as hydroxylation or methylation, leading to a more environmentally friendly process. |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, easier scalability. | Continuous flow synthesis could enable a more efficient and controlled production of this compound, particularly on an industrial scale. |

| Photoredox Catalysis | Use of visible light as a renewable energy source, mild reaction conditions. | This approach could be used to forge key bonds in the pyridinol ring system under environmentally benign conditions. |

Application of Advanced Spectroscopic and Imaging Techniques for In-situ Characterization

A deeper understanding of the formation, structure, and behavior of this compound requires the application of advanced analytical techniques. In-situ characterization, which allows for the real-time monitoring of chemical processes, will be particularly crucial.

Future research will likely employ a combination of spectroscopic and imaging methods to study this compound:

Advanced NMR Spectroscopy: Techniques such as two-dimensional NMR (COSY, HSQC, HMBC) will continue to be vital for unambiguous structure elucidation. In-situ NMR can provide real-time data on reaction kinetics and the formation of intermediates.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of newly synthesized derivatives. nih.gov Techniques like ESI-MS can be used to study non-covalent interactions and reaction mechanisms. nih.gov

Vibrational Spectroscopy: In-situ Raman and Fourier-transform infrared (FT-IR) spectroscopy can monitor changes in chemical bonds during a reaction, providing valuable insights into the reaction pathway.

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the three-dimensional structure of crystalline derivatives of this compound, providing precise information on bond lengths, angles, and intermolecular interactions.

| Technique | Information Gained | Application to this compound |

| In-situ FT-IR | Real-time monitoring of functional group transformations. | Tracking the formation of the hydroxyl and ether groups during synthesis to optimize reaction conditions. |

| Process Analytical Technology (PAT) | Real-time analysis and control of manufacturing processes. | Ensuring consistent quality and yield in the scaled-up production of this compound. |

| Hyperspectral Imaging | Spatially resolved chemical information. | Visualizing the distribution of the compound in complex mixtures or biological samples. |

Computational Design and High-Throughput Screening of Derived Structures

Computational chemistry and high-throughput screening (HTS) are set to revolutionize the discovery and optimization of this compound derivatives. These approaches accelerate the research process by allowing for the rapid evaluation of a large number of compounds. nih.govox.ac.uk

Computational Design: Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic properties of this compound and its potential derivatives. nih.govjohnshopkins.edu This allows for the in-silico design of new molecules with desired properties, such as enhanced biological activity or improved material characteristics. Molecular docking simulations can predict the binding affinity of derivatives to specific biological targets. johnshopkins.edu

High-Throughput Screening (HTS): HTS involves the use of automated robotics and data processing to test thousands of compounds for a specific activity in a short period. youtube.com Libraries of compounds derived from the this compound scaffold could be rapidly screened to identify "hits" for various applications, such as drug discovery or materials science. ox.ac.uk The process typically involves miniaturization of assays into 96, 384, or even 1536-well plates. ox.ac.uk

| Approach | Objective | Methodology |

| Virtual Screening | Identify promising derivatives for synthesis. | Use of computational models to predict the properties and activities of a large virtual library of compounds. |

| Fragment-Based Drug Design (FBDD) | Design novel inhibitors for biological targets. | Computationally designing and synthesizing compounds that are predicted to bind to specific sites on a target protein. rsc.org |

| Quantitative Structure-Activity Relationship (QSAR) | Predict the activity of new compounds based on their structure. | Developing mathematical models that correlate the chemical structure of derivatives with their observed activity. |

Expanding Interdisciplinary Applications of Substituted Pyridinols

The unique structural features of this compound suggest its potential for a wide range of applications across various scientific disciplines. Future research will focus on exploring these interdisciplinary opportunities. The pyridine (B92270) scaffold is prevalent in many pharmaceuticals and functional materials. stmjournals.comyorku.ca

Medicinal Chemistry: Substituted pyridinols are important scaffolds in drug discovery. nih.gov Derivatives of this compound could be investigated for a variety of therapeutic activities, including as enzyme inhibitors or receptor modulators.

Materials Science: The pyridine ring can coordinate with metal ions, making its derivatives interesting candidates for the development of new catalysts, sensors, or functional materials with specific electronic or optical properties.

Agrochemicals: The development of new pesticides and herbicides often involves heterocyclic compounds. The biological activity of this compound derivatives could be explored in an agricultural context.

| Field | Potential Application | Rationale |

| Coordination Chemistry | Development of novel metal-organic frameworks (MOFs). | The nitrogen atom of the pyridine ring can act as a ligand for metal centers. |

| Organic Electronics | Design of new materials for organic light-emitting diodes (OLEDs). | The aromatic and polar nature of the pyridinol ring could be tuned to achieve desired electronic properties. |

| Pharmacology | Investigation as kinase inhibitors for anticancer therapy. | Many existing kinase inhibitors contain a substituted pyridine core. |

Green Chemistry Principles in the Synthesis and Utilization of this compound

The integration of green chemistry principles will be a central theme in all future research involving this compound. The goal is to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.com

The twelve principles of green chemistry provide a framework for this endeavor: msu.edu

Prevention: It is better to prevent waste than to treat or clean up waste after it has been created. sigmaaldrich.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. yale.edu

Designing Safer Chemicals: Chemical products should be designed to affect their desired function while minimizing their toxicity. yale.edu

Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary wherever possible and innocuous when used. yale.edu

Design for Energy Efficiency: Energy requirements should be minimized. Synthetic methods should be conducted at ambient temperature and pressure if possible. yale.edu

Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting. yale.edu

Reduce Derivatives: Unnecessary derivatization should be minimized or avoided. yale.edu

Catalysis: Catalytic reagents are superior to stoichiometric reagents. yale.edu

Design for Degradation: Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. msu.edu

Real-time Analysis for Pollution Prevention: Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances. yale.edu

Inherently Safer Chemistry for Accident Prevention: Substances used in a chemical process should be chosen to minimize the potential for chemical accidents. acs.org

Future research on this compound will be guided by these principles, from the initial design of synthetic routes to the final applications of the compound and its derivatives.

Q & A

Q. Example Protocol :

Substitution Reaction : React 2-chloro-5-methylpyridin-3-ol with propyl bromide in DMF at 100°C for 12 hours.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity.

Basic Research Question

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 2.35 (s, 3H, CH₃), δ 4.10 (t, 2H, OCH₂), and δ 8.20 (d, 1H, pyridine-H) confirm substituent positions.

- ¹³C NMR : Signals at 160 ppm (C-OH) and 115–150 ppm (pyridine ring carbons) validate the aromatic system.

- Mass Spectrometry (MS) : Molecular ion peak at m/z 167.1 [M+H]⁺ confirms the molecular formula C₉H₁₃NO₂.

Methodological Tip : Use deuterated DMSO for NMR to resolve hydroxyl proton signals, which are often broad in protic solvents .

How can researchers optimize regioselectivity in derivatization reactions of this compound?

Advanced Research Question

Regioselectivity is influenced by:

- Electronic Effects : Electron-donating groups (e.g., -OPr) direct electrophiles to the para position.

- Steric Hindrance : Bulky substituents at the 2-position limit reactivity at adjacent sites.

Q. Case Study :

- Nitration : Use HNO₃/H₂SO₄ at 0°C to favor nitration at the 4-position (meta to -OH, para to -OPr).

- Suzuki Coupling : Pd(PPh₃)₄ catalyzes cross-coupling at the 6-position (ortho to -OH) with aryl boronic acids.

Q. Structure-Activity Relationship (SAR) Table :

| Derivative | Modification | logP | IC₅₀ (nM) | Target |

|---|---|---|---|---|

| This compound | None (parent) | 1.2 | 120 | Kinase X |

| 2-Methoxy analog | -OPr → -OMe | 0.5 | 450 | Kinase X |

| 4-Nitro derivative | -NO₂ at C4 | 1.5 | 90 | Kinase X |

Reference: SAR data are extrapolated from studies on structurally related pyridine compounds .

How should researchers address contradictions in reported pharmacological data for this compound?

Advanced Research Question

Contradictions may arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources.

- Compound Purity : Impurities >5% can skew IC₅₀ values.

Q. Resolution Strategies :

Meta-Analysis : Pool data from ≥3 independent studies using standardized assays.

Dose-Response Validation : Replicate experiments with HPLC-purified compound (purity >98%).

Target Validation : Use CRISPR knockouts to confirm on-target effects.

Reference: Contradiction analysis frameworks are adapted from qualitative research methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.